3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with a complex structure that includes a chlorobenzyl group, a sulfonyl group, a methyl group, and an isothiazolecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-Chlorobenzyl Chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas or other chlorinating agents.
Formation of 3-Chlorobenzyl Sulfone: The 3-chlorobenzyl chloride is then reacted with sodium sulfite to form 3-chlorobenzyl sulfone.
Cyclization to Isothiazolecarbonitrile: The 3-chlorobenzyl sulfone is then subjected to cyclization with appropriate reagents to form the isothiazolecarbonitrile ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering receptor function. The isothiazolecarbonitrile moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or other cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl Sulfone: Shares the chlorobenzyl and sulfonyl groups but lacks the isothiazolecarbonitrile moiety.
5-Methyl-4-isothiazolecarbonitrile: Contains the isothiazolecarbonitrile structure but lacks the chlorobenzyl and sulfonyl groups.
3-Chlorobenzyl Chloride: Contains the chlorobenzyl group but lacks the sulfonyl and isothiazolecarbonitrile moieties.
Uniqueness
3-[(3-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-3-2-4-10(13)5-9/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJFZFCOFXEYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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